1,2-Bis(pentabromophenoxy)ethane (CAS 61262-53-1), commercially known as FireMaster 695 or Decabromodiphenoxyethane, is a high-molecular-weight (1003.2 g/mol) additive brominated flame retardant featuring an ethane-1,2-diyl bridge connecting two pentabromophenoxy groups. With a dense bromine content of approximately 79.6%, this compound is engineered for demanding high-temperature polymer processing environments. It is primarily utilized in engineering thermoplastics such as high-impact polystyrene (HIPS), acrylonitrile butadiene styrene (ABS), and polycarbonates (PC), where it acts in both the condensed and gas phases to interrupt combustion. Its unique structure—combining the flexibility of ether linkages with the thermal resilience of an aliphatic ethane bridge—provides a critical baseline of thermal stability, low volatility, and high flame-retardant efficiency for industrial material formulations [1].
Generic substitution with legacy flame retardants like decabromodiphenyl ether (DecaBDE) or simpler analogs like decabromodiphenyl ethane (DBDPE) often fails due to critical differences in thermal degradation pathways and regulatory compliance. DecaBDE, which possesses a single ether bridge, is prone to forming highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) under thermal stress, leading to its classification as a Persistent Organic Pollutant (POP) and strict global bans. In contrast, the ethane bridge in 1,2-bis(pentabromophenoxy)ethane fundamentally alters its decomposition kinetics, effectively suppressing the cyclization reactions that generate dioxin-like byproducts. Furthermore, compared to DBDPE (which lacks oxygen atoms entirely), the presence of the dual ether linkages in 61262-53-1 improves processing fluidity and compatibility with specific polymer matrices, preventing the severe mechanical property degradation and poor dispersion often observed when substituting with rigid, non-oxygenated fillers [1].
Thermal analysis demonstrates that 1,2-bis(pentabromophenoxy)ethane possesses thermal resilience that exceeds the processing requirements of PC/ABS blends, making it highly suitable for high-temperature extrusion. When compared to legacy flame retardants like octabromodiphenyl ether (OctaBDE) which begin degrading at lower temperatures, 61262-53-1 maintains structural integrity at the >250°C processing temperatures required for PC and ABS without premature bromine radical release. The aliphatic ethane bridge ensures that the compound remains stable during the aggressive melt-mixing phases of engineering thermoplastics, preventing the off-gassing and polymer degradation associated with less thermally stable halogenated additives [1].
| Evidence Dimension | Thermal decomposition threshold during melt-mixing |
| Target Compound Data | High thermal stability compatible with >250°C PC/ABS extrusion temperatures. |
| Comparator Or Baseline | OctaBDE and low-molecular-weight BFRs which degrade and off-gas at lower temperatures. |
| Quantified Difference | Provides a substantially wider high-temperature processing window without premature halogen release. |
| Conditions | Polymer melt-mixing and extrusion of engineering thermoplastics. |
A higher thermal decomposition threshold prevents off-gassing and material degradation during the high-shear, high-temperature extrusion of engineering plastics.
A critical procurement differentiator for 1,2-bis(pentabromophenoxy)ethane is its compliance with stringent environmental regulations regarding combustion byproducts. Unlike decabromodiphenyl ether (DecaBDE), which readily undergoes dehydrohalogenation and cyclization to form polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) upon heating, the ethane-1,2-diyl bridge in 61262-53-1 disrupts this specific degradation pathway. Analytical testing of polymers compounded with ethane-bridged brominated flame retardants confirms that PBDD/PBDF concentrations remain below the strict limits specified by international directives (such as the German Dioxin Ordinance), even after multiple thermal treatments [1].
| Evidence Dimension | Formation of PBDD/PBDF combustion byproducts |
| Target Compound Data | PBDD/PBDF levels remain below regulatory detection limits (0.02 to 0.30 ppb) after thermal stress. |
| Comparator Or Baseline | DecaBDE (CAS 1163-19-5), which readily forms high levels of restricted dioxins/furans. |
| Quantified Difference | Near-total elimination of dioxin/furan cyclization pathways compared to DecaBDE. |
| Conditions | Thermal treatment and combustion emission analysis of compounded polymers. |
Eliminates the regulatory and environmental liabilities associated with legacy DecaBDE, ensuring end-products can be legally sold in strictly regulated markets like the EU.
In the manufacturing of business machine housings and consumer electronics, UV stability is paramount to prevent the yellowing of white or light-colored plastics. 1,2-Bis(pentabromophenoxy)ethane exhibits measurable UV stability improvements compared to traditional ether-linked brominated flame retardants. When compounded into rubber-reinforced plastics (such as ABS or HIPS) alongside antimony trioxide synergists, formulations utilizing 61262-53-1 demonstrate a significantly reduced overall color shift (ΔE) upon prolonged exposure to ultraviolet light. This allows manufacturers to maintain consistent color matching across peripheral components produced at different times, a performance metric where older flame retardants often fail due to rapid photochemical debromination [1].
| Evidence Dimension | Photochemical color shift (ΔE) under UV exposure |
| Target Compound Data | High UV stability with minimal ΔE shift in compounded ABS/HIPS. |
| Comparator Or Baseline | Standard legacy BFRs which exhibit rapid photochemical yellowing. |
| Quantified Difference | Substantially lower ΔE (color shift) over time under standardized UV aging protocols. |
| Conditions | UV exposure testing of rubber-reinforced plastic housings containing FR additives and antimony trioxide. |
Crucial for consumer-facing electronic housings where long-term aesthetic consistency and resistance to UV-induced yellowing are strict procurement requirements.
Due to its high thermal activation energy for decomposition, this compound is ideal for melt-blending into polycarbonates and ABS without degrading during extrusion, directly leveraging the thermal stability data outlined in Section 3 [1].
Serves as a direct, drop-in replacement for DecaBDE in consumer electronics where strict adherence to RoHS and dioxin-free combustion directives is mandatory, relying on its inability to form PBDDs/PBDFs [1].
Highly suitable for light-colored business machine housings (printers, monitors) where long-term color fastness and minimal UV-induced yellowing (ΔE shift) are required, outperforming legacy BFRs in photochemical stability [1].